Bis(methylcyclopentadienyl)magnesium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

40672-08-0 |

|---|---|

Molecular Formula |

C12H24Mg |

Molecular Weight |

192.62 g/mol |

IUPAC Name |

magnesium;5-methylcyclopenta-1,3-diene;methylcyclopentane |

InChI |

InChI=1S/2C6H12.Mg/c2*1-6-4-2-3-5-6;/h2*6H,2-5H2,1H3; |

InChI Key |

SVXCEHKSZRNGIP-UHFFFAOYSA-N |

Canonical SMILES |

C[C-]1[CH-][CH-][CH-][CH-]1.C[C-]1C=CC=C1.[Mg+2] |

Other CAS No. |

40672-08-0 |

Origin of Product |

United States |

Foundational & Exploratory

Bis(methylcyclopentadienyl)magnesium synthesis protocol

An In-Depth Technical Guide to the Synthesis of Bis(methylcyclopentadienyl)magnesium

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of High-Purity Organometallics

In the realm of advanced materials science and catalysis, the quality of organometallic precursors is paramount. This compound, (CH₃C₅H₄)₂Mg or (MeCp)₂Mg, stands out as a critical reagent. Its utility as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) for semiconductor manufacturing and as a versatile catalyst in polymerization reactions necessitates a robust and reproducible synthesis protocol.[1] This guide moves beyond a simple recitation of steps; it provides a causal framework for the synthesis, purification, and characterization of (MeCp)₂Mg, empowering researchers to not only replicate the procedure but to understand and troubleshoot it with an expert's perspective.

Foundational Principles of (MeCp)₂Mg Synthesis

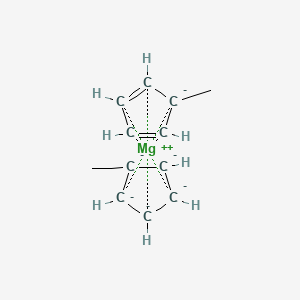

This compound is a metallocene, often described as a "sandwich compound," featuring a central magnesium atom in a +2 oxidation state coordinated to two methylcyclopentadienyl ligands.[1] The synthesis hinges on the deprotonation of the acidic methylcyclopentadiene (MeCpH) by a strong base, in this case, a magnesium source.

There are three primary synthetic strategies, each with distinct advantages and considerations:

-

Direct Reaction with Magnesium Metal: This is a direct and atom-economical approach where magnesium metal, typically as turnings, reacts with methylcyclopentadiene.[2] The challenge lies in overcoming the passivating oxide layer on the magnesium surface, often requiring activation or elevated temperatures.[3]

-

Transmetalation with Grignard Reagents: This method involves the prior formation of a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), which then reacts with methylcyclopentadiene.[4] The acidic proton of MeCpH is readily abstracted by the highly basic Grignard reagent. This route offers milder reaction conditions but introduces halide impurities that must be removed.

-

Reaction with Dialkylmagnesium Compounds: Utilizing a dialkylmagnesium reagent like dibutylmagnesium provides a clean, halide-free reaction.[5] However, these reagents are often more expensive and pyrophoric, requiring highly stringent handling techniques.

This guide will focus on the direct reaction method, valued for its straightforward nature and the high purity achievable with proper technique.

Synthesis Workflow: A Visual Overview

The following diagram outlines the comprehensive workflow for the synthesis, purification, and characterization of this compound.

Caption: Workflow for this compound Synthesis.

Detailed Experimental Protocol: Direct Synthesis

This protocol details the synthesis of (MeCp)₂Mg from magnesium turnings and methylcyclopentadiene monomer. The causality behind each step is explained to ensure a self-validating and robust procedure.

Reagents and Equipment

| Reagent/Equipment | Specification | Purpose |

| Magnesium Turnings | ≥99.5%, Grignard grade | Source of magnesium metal. |

| Methylcyclopentadiene Dimer | ≥95% | Precursor to the reactive monomer. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Reaction solvent; solvates the product.[2] |

| Iodine (I₂) | Crystal, ACS reagent | Activates the magnesium surface. |

| Argon or Nitrogen Gas | High purity (99.998%) | Provides an inert atmosphere to prevent side reactions.[1] |

| Schlenk Flask | 500 mL, 3-neck | Main reaction vessel, allows for inert atmosphere operations. |

| Reflux Condenser | Prevents solvent loss during heating. | |

| Schlenk Line | Dual manifold (vacuum/inert gas) | For carrying out reactions under moisture- and air-free conditions. |

| Distillation Apparatus | Short-path or Kugelrohr | For purification of the final product under vacuum.[4] |

| Cannula/Syringes | Stainless steel/gas-tight | For air-sensitive liquid transfers. |

Step-by-Step Methodology

Step 1: Preparation of Methylcyclopentadiene Monomer

The commercially available form of methylcyclopentadiene is its dimer. It must be "cracked" back to the monomer just prior to use.

-

Procedure: Set up a simple distillation apparatus. Place the methylcyclopentadiene dimer in the distillation flask. Heat the flask to ~170-180 °C. The dimer will undergo a retro-Diels-Alder reaction, and the lower-boiling monomer (b.p. ~73 °C) will distill over. Collect the monomer in a flask cooled in an ice bath and kept under an inert atmosphere.

-

Causality: This cracking is essential as only the monomer is reactive in the synthesis. Using uncracked dimer will result in no reaction. The collection flask must be kept cold to prevent the monomer from re-dimerizing.

Step 2: Activation of Magnesium and Reaction Setup

-

Procedure: Under a positive flow of argon, add magnesium turnings (e.g., 5.0 g, 0.206 mol) to a flame-dried 500 mL 3-neck Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Add a single small crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed and then dissipate. This indicates the magnesium surface is activated. Allow the flask to cool. Add 150 mL of anhydrous THF via cannula.

-

Causality: The iodine etches away the passivating magnesium oxide (MgO) layer, exposing fresh, reactive magnesium metal. This activation is critical for initiating the reaction at a reasonable temperature.

Step 3: Synthesis Reaction

-

Procedure: While stirring the magnesium suspension in THF, slowly add the freshly cracked methylcyclopentadiene monomer (e.g., 30.0 mL, 0.294 mol, ~1.4 equivalents) dropwise via a syringe or addition funnel over 30 minutes. An exothermic reaction and evolution of hydrogen gas should be observed. After the addition is complete, heat the mixture to a gentle reflux (around 65 °C) and maintain for 4-6 hours. The reaction mixture will typically turn into a brownish solution.

-

Causality: Methylcyclopentadiene is a weak acid (pKa ~18). The magnesium metal directly deprotonates it, forming the magnesium salt and hydrogen gas (H₂). Refluxing ensures the reaction goes to completion. Using a slight excess of the MeCpH ensures all the activated magnesium is consumed.

Step 4: Isolation of the Crude Product

-

Procedure: After cooling the reaction mixture to room temperature, allow the unreacted magnesium to settle. Using a cannula, filter the supernatant solution into another flame-dried Schlenk flask to remove any solid impurities. Remove the THF solvent under reduced pressure using a rotary evaporator. This will yield a viscous, off-white to brownish crude product.

-

Causality: Filtration removes any unreacted magnesium and magnesium oxide particles. Removing the solvent is necessary to prepare the crude product for high-vacuum purification.

Step 5: Purification by Vacuum Distillation

-

Procedure: Assemble a short-path distillation apparatus that has been thoroughly flame-dried and is under an inert atmosphere. Transfer the crude product to the distillation flask. Apply a high vacuum (<0.1 Torr) and gently heat the flask. (MeCp)₂Mg is a white crystalline solid with a melting point of 29°C and a boiling point of 84-86°C at 1 Torr.[6] Collect the purified product in a receiving flask cooled with chilled water.

-

Causality: Vacuum distillation separates the non-volatile impurities from the desired product. The low pressure allows the product to distill at a much lower temperature, preventing thermal decomposition. The result should be a pure, white crystalline solid.[1][6] A yield of 60-70% is typical.

Product Characterization: Ensuring Quality

Validation of the final product's identity and purity is non-negotiable. The following are standard characterization methods.

Purity Assessment via Complexometric Titration

The magnesium content can be accurately determined by titration. A known mass of the product is carefully hydrolyzed, and the resulting Mg²⁺ ions are titrated against a standardized solution of EDTA (ethylenediaminetetraacetic acid) using a suitable indicator. A purity of ≥99% is expected.[6]

Structural Confirmation by ¹H-NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy confirms the chemical structure. The spectrum should be acquired in an anhydrous deuterated solvent (e.g., C₆D₆).

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | ~2.1 | Singlet | 6H |

| Ring Protons | ~5.6 - 5.8 | Multiplets | 8H |

Note: Chemical shifts can vary slightly based on solvent and concentration. The key is the integration ratio and splitting patterns.

Impurity Profiling by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying volatile impurities, such as residual THF or other organic contaminants.[7] This is particularly important for applications like MOCVD where oxygen-containing impurities can be detrimental.[7]

Critical Safety and Handling Procedures

This compound is a hazardous material requiring strict safety protocols.

-

Pyrophoric and Water-Reactive: The compound can ignite spontaneously on contact with air and reacts violently with water.[1] All handling must be performed in a controlled inert atmosphere, such as a glovebox or using Schlenk line techniques.[1][8]

-

Personal Protective Equipment (PPE): Always wear fire-retardant laboratory coats, safety glasses or a face shield, and appropriate gloves.[9][10]

-

Spill Management: In case of a small spill within a controlled environment, it can be smothered with dry sand, sodium carbonate, or a Class D fire extinguisher powder. NEVER use water.

-

Disposal: All waste must be treated as hazardous.[9] Small quantities of the material can be quenched by slowly adding them to a non-reactive solvent like heptane, followed by the very slow, dropwise addition of a proton source like isopropanol, all under an inert atmosphere and with cooling.

Conclusion: Towards Reproducible Excellence

This guide provides a comprehensive and technically grounded protocol for the synthesis of high-purity this compound. By understanding the chemical principles behind each step—from magnesium activation to final purification—researchers are equipped to perform this synthesis safely and reproducibly. The integrity of advanced chemical research and development relies on the quality of its foundational materials, and a mastery of this synthesis is a key step in ensuring that quality.

References

- High purity bis (methylcyclopentadienyl) magnesium and method for producing the same. Google Patents. (JP5747613B2).

-

This compound | (MeCp)2Mg. Ereztech. Available at: [Link]

-

SAFETY DATA SHEET - Fisher Scientific (Bis(ethylcyclopentadienyl)magnesium, different format). Fisher Scientific. Available at: [Link]

-

CP2MG SSG (BIS CYCLOPENTADIENYL MAGNESIUM) Safety Data Sheet. Akzo Nobel. Available at: [Link]

- High purity bis (cyclopentadienyl) magnesium and process for producing the same. Google Patents. (JP5348202B2).

-

This compound | Bis(methyl-n5-cyclopentadienyl)magnesium | C12H14Mg. Ereztech. Available at: [Link]

-

Improvements in bis(cyclopentadienyl)magnesium purity as determined with gas chromatography-mass spectroscopy. SciSpace. Available at: [Link]

-

One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides. Chemistry – A European Journal. Available at: [Link]

-

Preparation of Biscyclopentadienylmagnesium by Means of a Titanium Complex Catalyst. ElectronicsAndBooks.com. Available at: [Link]

Sources

- 1. This compound | (MeCp)2Mg | (CH3C5H4)2Mg – Ereztech [ereztech.com]

- 2. This compound | 40672-08-0 | Benchchem [benchchem.com]

- 3. d-nb.info [d-nb.info]

- 4. JP5747613B2 - High purity bis (methylcyclopentadienyl) magnesium and method for producing the same - Google Patents [patents.google.com]

- 5. JP5348202B2 - High purity bis (cyclopentadienyl) magnesium and process for producing the same - Google Patents [patents.google.com]

- 6. This compound | Bis(methyl-n5-cyclopentadienyl)magnesium | C12H14Mg - Ereztech [ereztech.com]

- 7. scispace.com [scispace.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(4-chlorophenyl)cyclohexanecarboxylic Acid

A Note on Chemical Identification: The compound 4-(4-chlorophenyl)cyclohexanecarboxylic acid is referenced by several CAS numbers. The trans-isomer is specifically identified by CAS Number 49708-81-8 , while CAS Number 95233-37-7 may refer to a mixture of isomers or the compound without specified stereochemistry. This guide will primarily focus on the trans-isomer due to its significance in pharmaceutical synthesis.

Introduction

4-(4-chlorophenyl)cyclohexanecarboxylic acid is a substituted cyclohexyl carboxylic acid derivative of significant interest to the pharmaceutical and organic synthesis sectors. Its rigid, three-dimensional structure and the presence of a reactive carboxylic acid group make it a valuable building block for complex molecular architectures. Most notably, it serves as a critical intermediate in the industrial synthesis of Atovaquone, an essential anti-malarial and anti-pneumocystic agent.[1][2][3] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and key applications, with a focus on practical insights for researchers and drug development professionals.

Physicochemical Properties

The physical and chemical characteristics of 4-(4-chlorophenyl)cyclohexanecarboxylic acid are fundamental to its handling, reactivity, and purification. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅ClO₂ | [1][4] |

| Molecular Weight | 238.71 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 252-254 °C | [6][7] |

| Boiling Point (Predicted) | 387.1 ± 42.0 °C at 760 mmHg | [6][7] |

| Density (Predicted) | 1.225 ± 0.06 g/cm³ | [6][7] |

| pKa (Predicted) | 4.80 ± 0.10 | [6] |

| Solubility | Slightly soluble in chloroform, DMSO, and methanol. | [6] |

| Storage Temperature | Room Temperature, sealed in a dry environment. | [6][7] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclohexyl protons. The protons on the chlorophenyl ring would appear as two doublets in the aromatic region (around 7.0-7.5 ppm). The carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the carboxylic acid (around 170-180 ppm), four distinct signals for the carbons of the chlorophenyl ring, and multiple signals for the cyclohexyl ring carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching vibration will be present around 1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic portions will be observed below 3000 cm⁻¹, and C-Cl stretching will appear in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.

Synthesis and Manufacturing

The synthesis of 4-(4-chlorophenyl)cyclohexanececarboxylic acid can be achieved through several routes. A common industrial method involves a Friedel-Crafts reaction.

Synthetic Pathway: Friedel-Crafts Reaction

A prevalent synthetic route involves the Friedel-Crafts reaction between cyclohexene and trichloroacetyl chloride, followed by reaction with chlorobenzene and subsequent hydrolysis.[8]

Caption: A simplified workflow for the synthesis of 4-(4-chlorophenyl)cyclohexanecarboxylic acid.

This process is advantageous due to the availability of the starting materials.[8] The stereochemistry of the final product (cis/trans isomer ratio) is a critical parameter, particularly for pharmaceutical applications, and is often controlled through purification techniques like recrystallization.

Chemical Reactivity and Key Reactions

The reactivity of 4-(4-chlorophenyl)cyclohexanecarboxylic acid is dominated by the carboxylic acid functional group.

-

Esterification: It readily undergoes Fischer esterification with alcohols in the presence of an acid catalyst to form the corresponding esters.[9] This is a fundamental reaction in its use as a synthetic intermediate.

-

Amidation: Reaction with amines, often activated by coupling agents, yields amides.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, [4-(4-chlorophenyl)cyclohexyl]methanol, using strong reducing agents like lithium aluminum hydride.

-

Conversion to Acid Chloride: Treatment with reagents such as thionyl chloride or oxalyl chloride converts the carboxylic acid to the more reactive acid chloride, which is a versatile intermediate for further functionalization.[10]

Caption: Key reactions of 4-(4-chlorophenyl)cyclohexanecarboxylic acid.

Application in Drug Development: The Synthesis of Atovaquone

The primary application of trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid is as a key starting material for the synthesis of Atovaquone.[1][11][12] Atovaquone is an anti-protozoal drug used for the prevention and treatment of Pneumocystis jirovecii pneumonia and malaria.[1]

Experimental Workflow: Synthesis of an Atovaquone Precursor

A crucial step in many Atovaquone syntheses involves the conversion of the carboxylic acid to its acid chloride, followed by a coupling reaction. The following is a representative protocol for the formation of the acid chloride.

Objective: To convert trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid to trans-4-(4-chlorophenyl)cyclohexanecarbonyl chloride.

Materials:

-

trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid

-

Oxalyl chloride or thionyl chloride

-

Anhydrous ethyl acetate or other suitable solvent

-

Catalytic amount of N,N-dimethylformamide (DMF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for reflux and distillation

Protocol:

-

To a dry reaction flask under an inert atmosphere, add trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid (1 equivalent) and anhydrous ethyl acetate.

-

Add a catalytic amount of DMF.

-

Heat the suspension to a moderate temperature (e.g., 55 °C).[10]

-

Slowly add oxalyl chloride (a slight excess, e.g., 1.05-1.1 equivalents) to the stirred mixture.[10]

-

Continue stirring at the elevated temperature until the reaction is complete, which can be monitored by the cessation of gas evolution and the dissolution of solids.

-

After completion, the solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.

-

The resulting acid chloride is typically used immediately in the subsequent reaction step without further purification.

Causality and Trustworthiness: The use of oxalyl chloride with a catalytic amount of DMF is a standard and reliable method for converting carboxylic acids to acid chlorides under mild conditions. The reaction proceeds via the formation of a Vilsmeier intermediate, which is highly reactive towards the carboxylic acid. The inert atmosphere is crucial to prevent the hydrolysis of the reactive acid chloride by atmospheric moisture. Monitoring the reaction for the dissolution of the starting material provides a simple visual cue for reaction completion.

Safety and Handling

4-(4-chlorophenyl)cyclohexanecarboxylic acid is considered hazardous. It can cause skin and serious eye irritation, and may cause respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Handle in a well-ventilated area to avoid dust formation and inhalation.[14]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]

-

Stability: The compound is stable under normal storage conditions but may decompose upon heating to produce toxic gases.[1]

Conclusion

4-(4-chlorophenyl)cyclohexanecarboxylic acid, particularly the trans-isomer, is a compound of considerable industrial importance, primarily due to its role in the synthesis of Atovaquone. A thorough understanding of its physicochemical properties, synthesis, and reactivity is essential for its effective utilization in research and development. The methodologies for its synthesis and subsequent chemical transformations are well-established, providing a reliable platform for the production of this key pharmaceutical intermediate. As research into new therapeutic agents continues, the demand for such versatile building blocks is likely to remain high.

References

- Exploring trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid: Applications and Synthesis. (URL not available)

-

Discovery and Development of an Efficient Process to Atovaquone - ACS Publications. [Link]

- US8598387B2 - Process for the preparation of atovaquone - Google P

-

A progressive review on the synthesis of Atovaquone (an anti-malarial drug), empowered by the critical examination of prior-art disclosures - Periodikos. [Link]

-

A novel process for synthesis of Atovaquone - ResearchGate. [Link]

-

CAS No : 49708-81-8 | Product Name : Trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid - Pharmaffiliates. [Link]

-

4-(4-Chlorophenyl)Cyclohexanecarboxylic Acid - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

1-(4-Chlorophenyl)cyclohexanecarboxylic acid | C13H15ClO2 | CID 100873 - PubChem. [Link]

-

4-(4-CHLOROPHENYL)CYCLOHEXANE CARBOXYLIC ACID | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]

-

1-(4-Chlorophenyl)-1-cyclohexane-carboxylic acid - the NIST WebBook. [Link]

-

4-(4-chlorophenyl)cyclohexanecarboxylic acid (C13H15ClO2) - PubChemLite. [Link]

-

4-(4-Chlorophenyl)cyclohexanecarboxylic acid Seven Chongqing Chemdad Co. [Link]

-

4-Chlorocyclohexane-1-carboxylic acid | C7H11ClO2 | CID 12603304 - PubChem. [Link]

- CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid.

-

Fischer Esterification-Typical Procedures - OperaChem. [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. trans-4-(4-Chlorophenyl)cyclohexanecarboxylic Acid [lgcstandards.com]

- 4. 4-(4-Chlorophenyl)cyclohexanecarboxylic acid | 49708-81-8 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-(4-Chlorophenyl)cyclohexanecarboxylic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 49708-81-8 CAS MSDS (4-(4-Chlorophenyl)cyclohexanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. CN101973872A - Synthetic process of 4-(4-chlorophenyl) cyclohexane-1-methanoic acid - Google Patents [patents.google.com]

- 9. CAS 49708-81-8: trans-4-(4-Chlorophenyl)cyclohexanecarboxy… [cymitquimica.com]

- 10. US8598387B2 - Process for the preparation of atovaquone - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 4-Chlorocyclohexane-1-carboxylic acid | C7H11ClO2 | CID 12603304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

The Elusive Solid-State Structure of Bis(methylcyclopentadienyl)magnesium: A Technical Guide

Abstract

Bis(methylcyclopentadienyl)magnesium, denoted as (MeCp)₂Mg, is a pivotal organometallic precursor in materials science and chemical synthesis, particularly in the fabrication of advanced polymers and for magnesium layer deposition in semiconductor technologies via Metal-Organic Chemical Vapor Deposition (MOCVD).[1] Despite its widespread application, a definitive public record of its single-crystal X-ray structure remains elusive within the Cambridge Structural Database (CSD), the world's leading repository for small-molecule crystal structures.[2][3] This guide provides a comprehensive overview of the anticipated crystal structure of (MeCp)₂Mg, drawing upon the known structures of its parent compound, magnesocene (Cp₂Mg), and its substituted derivatives. Furthermore, we present a detailed, field-proven protocol for the single-crystal X-ray diffraction analysis of such air-sensitive and pyrophoric materials, offering researchers a robust framework for its potential definitive characterization.

Introduction: The Significance of (MeCp)₂Mg

This compound is an organomagnesium compound featuring a central magnesium atom in a +2 oxidation state, coordinated to two methyl-substituted cyclopentadienyl ligands.[1] This "sandwich" structure, characteristic of metallocenes, imparts both stability and reactivity, making it a versatile reagent.[1] The methyl groups on the cyclopentadienyl rings enhance its volatility and solubility in organic solvents compared to the unsubstituted magnesocene, which is advantageous for MOCVD applications. Understanding the precise solid-state arrangement of the (MeCp)₂Mg molecules is crucial for comprehending its physical properties, such as its sublimation behavior and packing forces, which in turn influence its performance as a precursor.

Predicted Molecular and Crystal Structure

While a specific entry for the crystal structure of this compound is not currently available in the Cambridge Structural Database, we can infer its likely solid-state conformation by examining the crystallographically characterized structures of magnesocene (Cp₂Mg) and its derivatives.

Insights from Magnesocene (Cp₂Mg)

The crystal structure of the parent compound, magnesocene, reveals a staggered conformation of the two cyclopentadienyl rings in the solid state, belonging to the D₅d point group.[4] This arrangement minimizes steric repulsion between the hydrogen atoms on the opposing rings. The average magnesium-carbon (Mg-C) bond distance is approximately 2.30 Å, and the carbon-carbon (C-C) bond lengths within the cyclopentadienyl rings are around 1.39 Å.[4]

Influence of Ring Substitution: The Case of 1,1′,2,2′,4,4′-Hexaisopropylmagnesocene

A search of the Cambridge Structural Database for substituted magnesocenes reveals the crystal structure of 1,1′,2,2′,4,4′-hexaisopropylmagnesocene.[5] This heavily substituted analogue also adopts a staggered arrangement of the cyclopentadienide ligands.[5] This observation strongly suggests that the staggered conformation is a persistent and energetically favorable feature in the solid-state structures of magnesocene derivatives.

The Postulated Structure of this compound

Based on the structures of magnesocene and its substituted derivatives, it is highly probable that this compound also crystallizes in a staggered conformation. The methyl groups are expected to be oriented to minimize steric interactions. The key structural parameters are anticipated to be similar to those of magnesocene, with minor variations due to the electronic and steric effects of the methyl substituents.

Table 1: Comparison of Crystallographic Data for Magnesocene and Predicted Parameters for this compound

| Parameter | Magnesocene (Cp₂Mg)[4] | This compound ((MeCp)₂Mg) (Predicted) |

| Crystal System | Orthorhombic | To be determined |

| Space Group | Pnma | To be determined |

| a (Å) | 10.967 | To be determined |

| b (Å) | 7.899 | To be determined |

| c (Å) | 7.781 | To be determined |

| α (°) | 90 | To be determined |

| β (°) | 90 | To be determined |

| γ (°) | 90 | To be determined |

| Z | 4 | To be determined |

| Ring Conformation | Staggered | Staggered |

| Avg. Mg-C distance (Å) | 2.30 | ~2.30 |

| Avg. C-C distance (Å) | 1.39 | ~1.39 |

Experimental Protocol for Crystal Structure Determination

The pyrophoric and air-sensitive nature of this compound necessitates rigorous handling techniques to obtain high-quality single crystals suitable for X-ray diffraction analysis. The following protocol outlines a self-validating system for the successful characterization of such compounds.

Crystal Growth

High-quality single crystals are paramount for a successful structure determination.

-

Method: Slow evaporation of a saturated solution or slow cooling of a solution are common methods. For (MeCp)₂Mg, sublimation under reduced pressure can also yield single crystals.

-

Solvent Choice: A non-coordinating, anhydrous, and deoxygenated solvent such as hexane or toluene is recommended to prevent the formation of solvent adducts.

-

Causality: The slow growth process allows the molecules to arrange themselves into a well-ordered crystal lattice, minimizing defects that would degrade the quality of the diffraction data.

Crystal Handling and Mounting

Due to its extreme sensitivity to air and moisture, all manipulations must be performed under an inert atmosphere.

Workflow for Handling Air-Sensitive Crystals:

Caption: Workflow for mounting an air-sensitive crystal for X-ray diffraction.

-

Step 1: Crystal Selection: Inside a nitrogen or argon-filled glovebox, a suitable single crystal (ideally 0.1-0.3 mm in each dimension) is selected under a microscope.

-

Step 2: Cryoprotection: The selected crystal is coated in a high-viscosity perfluoropolyether oil.

-

Expertise & Experience: This oil serves a dual purpose: it acts as a physical barrier against atmospheric oxygen and moisture during the brief transfer from the glovebox to the diffractometer, and it functions as a cryoprotectant, preventing the formation of ice crystals when the sample is cooled.

-

-

Step 3: Mounting: The oil-coated crystal is carefully mounted onto a cryoloop.

-

Step 4: Transfer and Cooling: The mounted crystal is swiftly transferred to the goniometer head of the diffractometer and immediately cooled in a stream of cold nitrogen gas (typically 100 K).

-

Trustworthiness: The rapid cooling vitrifies the oil, encasing the crystal in an inert, solid matrix, and significantly slows down any potential degradation, ensuring the integrity of the crystal during data collection.

-

X-ray Data Collection and Processing

Modern single-crystal diffractometers with CCD or CMOS detectors are employed for data collection.[6]

Data Collection Strategy:

Sources

- 1. This compound | (MeCp)2Mg | (CH3C5H4)2Mg – Ereztech [ereztech.com]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. biokeanos.com [biokeanos.com]

- 4. Magnesocene - Wikipedia [en.wikipedia.org]

- 5. Crystal structure of 1,1′,2,2′,4,4′-hexaisopropylmagnesocene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

Solubility of Bis(methylcyclopentadienyl)magnesium in organic solvents

An In-Depth Technical Guide to the Solubility of Bis(methylcyclopentadienyl)magnesium in Organic Solvents

Authored by a Senior Application Scientist

Abstract

This compound, (MeCp)₂Mg, is a pivotal organometallic precursor in modern materials science, particularly in the fabrication of semiconductors and specialized catalytic systems.[1] Its efficacy in these applications is intrinsically linked to its behavior in solution, making a thorough understanding of its solubility characteristics paramount for process optimization, safety, and material purity. This guide provides a comprehensive analysis of the theoretical and practical aspects of dissolving (MeCp)₂Mg. We will explore the fundamental principles governing its solubility, present a qualitative profile across various organic solvent classes, and offer a detailed experimental protocol for quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals who handle air-sensitive organometallic compounds and require reliable methods for solution preparation and characterization.

Introduction to this compound: A Profile

This compound is an organomagnesium compound belonging to the metallocene family.[1] It consists of a central magnesium atom in the +2 oxidation state "sandwiched" between two methyl-substituted cyclopentadienyl ligands (η⁵-CH₃C₅H₄).[1] This structure imparts significant stability and unique reactivity, making it a preferred magnesium source in Metal-Organic Chemical Vapor Deposition (MOCVD) for the precise deposition of magnesium-containing thin films.[1]

Key Physical and Chemical Properties:

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄Mg | [1] |

| Molecular Weight | 182.55 g/mol | [1][2] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 29 °C | [2][3] |

| CAS Number | 40672-08-0 | [2][4] |

| Key Hazards | Pyrophoric, Water-reactive, Causes severe skin/eye burns | [1][5] |

Due to its pyrophoric and water-reactive nature, (MeCp)₂Mg must be handled exclusively under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent spontaneous ignition or violent reaction with moisture.[1][5][6]

Fundamental Principles of Solubility for Organometallics

The dissolution of a solid like (MeCp)₂Mg is governed by the interplay of intermolecular forces between the solute and the solvent. For organometallic compounds, several factors are critical:

-

Solvent Polarity and the "Like Dissolves Like" Principle : Nonpolar solutes tend to dissolve in nonpolar solvents, and polar solutes in polar solvents. (MeCp)₂Mg, with its nonpolar hydrocarbon ligands, is expected to show better solubility in nonpolar or weakly polar organic solvents. The addition of alkyl groups (like the methyl group on the Cp ring) generally enhances solubility in nonpolar solvents such as hydrocarbons compared to their unsubstituted counterparts.[7]

-

Coordinating vs. Non-Coordinating Solvents : The magnesium center in (MeCp)₂Mg is Lewis acidic and can accept electron density from donor molecules. Coordinating solvents, such as ethers (e.g., THF, diethyl ether) or amines, possess lone pairs of electrons and can form adducts with the magnesium atom. This interaction can significantly enhance solubility by stabilizing the metal center, a phenomenon observed in related alkaline earth metallocenes which are sparingly soluble in hydrocarbons but readily dissolve in THF to form soluble adducts.[8][9]

-

Temperature : For most solid solutes, solubility increases with temperature. This relationship allows for techniques like recrystallization but must be approached with caution for thermally sensitive compounds.

-

Structural Effects : The "bent" nature of some metallocenes in the solid state can change upon dissolution, especially in coordinating solvents, affecting the energetics of the process.[8]

The interplay of these factors is crucial for selecting an appropriate solvent system.

Caption: Interaction between (MeCp)₂Mg and different solvent types.

Qualitative Solubility Profile of (MeCp)₂Mg

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Aliphatic Hydrocarbons | Hexane, Pentane, Heptane | Low to Sparingly Soluble | These are nonpolar, non-coordinating solvents. Dissolution relies solely on weak van der Waals forces. Related magnesium complexes are practically insoluble in these solvents.[9] |

| Aromatic Hydrocarbons | Toluene, Benzene | Sparingly to Moderately Soluble | The π-system of aromatic rings can have a weak interaction with the metallocene structure, potentially offering slightly better solubility than aliphatic hydrocarbons.[9] |

| Ethers (Coordinating) | Tetrahydrofuran (THF), Diethyl Ether (Et₂O), 1,2-Dimethoxyethane (DME) | Moderately to Highly Soluble | These Lewis basic solvents coordinate to the Mg center, forming stable adducts that are readily solvated. THF is often an excellent solvent for magnesium organometallics.[8][9][10] |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Use Not Recommended | While some metallocenes are soluble in these solvents, the high reactivity of (MeCp)₂Mg poses a significant risk of undesirable reactions. |

| Protic Solvents | Water, Alcohols (Methanol, Ethanol) | Reactive - DO NOT USE | Reacts violently to release flammable gases and causes decomposition of the compound.[5] |

| Highly Polar Aprotic | DMSO, DMF | Use Not Recommended | These solvents are strong Lewis bases and may lead to irreversible complexation or decomposition. |

Experimental Protocol: Gravimetric Determination of Solubility

This protocol provides a reliable, step-by-step method for determining the solubility of (MeCp)₂Mg in a given anhydrous organic solvent under an inert atmosphere. This self-validating workflow ensures accuracy and safety.

Principle : A saturated solution of (MeCp)₂Mg is prepared at a constant temperature. A known volume of the clear supernatant is then carefully transferred and the solvent is evaporated, allowing the mass of the dissolved solid to be determined gravimetrically.

Materials and Equipment :

-

This compound

-

Anhydrous organic solvent of choice (e.g., THF, Toluene)

-

Schlenk line or glovebox

-

Thermostatically controlled bath (e.g., water or oil bath)

-

Schlenk flask with a magnetic stir bar

-

Gas-tight syringes and needles

-

Syringe filters (PTFE, 0.2 µm pore size, solvent-compatible)

-

Pre-weighed, oven-dried vials with septa

-

Analytical balance (readable to 0.1 mg)

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology :

-

Preparation (Inert Atmosphere) : a. In a glovebox or on a Schlenk line, add an excess of (MeCp)₂Mg solid to a clean, dry Schlenk flask equipped with a stir bar. An "excess" ensures that a saturated solution can be formed with undissolved solid remaining. b. Using a cannula or syringe, add a known volume of the desired anhydrous solvent (e.g., 20 mL). Seal the flask. Causality: Working under an inert atmosphere is non-negotiable to prevent decomposition of the pyrophoric and air-sensitive (MeCp)₂Mg.[1][5]

-

Equilibration : a. Place the sealed Schlenk flask into the thermostatic bath set to the desired temperature (e.g., 25 °C). b. Stir the slurry vigorously for at least 24-48 hours to ensure the solution reaches equilibrium saturation. c. After the equilibration period, turn off the stirrer and allow the excess solid to settle completely, leaving a clear supernatant. Causality: A long equilibration time at a constant temperature is critical to ensure the solution is genuinely saturated, which is the foundation for an accurate measurement.

-

Sampling : a. Pre-weigh a clean, dry vial with a septum cap on an analytical balance and record the mass (m_vial). b. Attach a sterile, dry needle to a gas-tight syringe, and then attach a syringe filter to the needle. c. Carefully draw a precise volume (e.g., V = 2.00 mL) of the clear supernatant into the syringe, passing it through the filter to exclude any fine solid particles. d. Immediately transfer the solution into the pre-weighed vial, seal it, and record the exact volume transferred. Causality: Using a syringe filter is a self-validating step to ensure that only the dissolved solute is weighed, preventing artificially high results from suspended microcrystals.

-

Gravimetric Analysis : a. Attach the vial to the Schlenk line and carefully remove the solvent under high vacuum. Gentle heating may be applied if the solvent has a high boiling point, but care must be taken not to sublime the solute. b. Once the solid residue is completely dry (constant weight), backfill the vial with inert gas. c. Transfer the sealed vial to the analytical balance and reweigh it to obtain the final mass (m_final).

-

Calculation : a. Calculate the mass of the dissolved (MeCp)₂Mg: m_solute = m_final - m_vial b. Calculate the solubility in grams per 100 mL: Solubility (g/100 mL) = (m_solute / V_transferred_mL) * 100 c. The experiment should be repeated at least three times to ensure reproducibility.

Safety and Handling for Solution Preparation

When preparing solutions of this compound, rigorous safety protocols must be followed.

-

Inert Atmosphere : Always handle the solid and its solutions in a glovebox or using Schlenk techniques under nitrogen or argon.[1][11]

-

Personal Protective Equipment (PPE) : Wear flame-resistant laboratory coats, safety glasses with side shields or goggles, and appropriate chemical-resistant gloves.[11][12]

-

Quenching and Disposal : Never quench (MeCp)₂Mg with water. Spills should be covered with an inert absorbent like sand or Met-L-X absorbent. All waste must be treated as hazardous and disposed of according to institutional regulations.[11]

-

Violent Reactions : The compound reacts violently with water and other protic sources.[5] Ensure all glassware is scrupulously oven-dried and solvents are anhydrous.

By adhering to these principles and protocols, researchers can safely and accurately work with solutions of this compound, enabling further innovation in materials science and chemistry.

References

-

Ereztech. (n.d.). This compound | (MeCp)2Mg. Retrieved from [Link][1][2]

-

Ereztech LLC. (2023, December 3). MG2080 Safety Data Sheet. Retrieved from [Link][5]

-

American Elements. (n.d.). This compound. Retrieved from [Link][3]

-

Ereztech. (n.d.). This compound | Bis(methyl-n5-cyclopentadienyl)magnesium | C12H14Mg. Retrieved from [Link][2]

-

ChemWhat. (n.d.). This compound CAS#: 40672-08-0. Retrieved from [Link][4]

-

Hanusa, T. P., et al. (1990). Bis(tert-butylcyclopentadienyl)magnesium, -calcium, -strontium, and -barium metallocenes. Journal of the American Chemical Society, 112(13), 4962-4967.[8]

-

Ereztech LLC. (2023, December 3). MG0025 Safety Data Sheet - Bis(ethylcyclopentadienyl)magnesium. Retrieved from [Link][6]

-

Coles, M. P., et al. (2018). Synthesis, Structure, and Reactivity of Magnesium Pentalenides. Organometallics, 37(15), 2537–2544.[9]

-

Intatrade Chemicals. (n.d.). This compound CAS: 40672-08-0. Retrieved from [Link]

-

ResearchGate. (2013, October). Electrochemical Deposition and Dissolution of Magnesium Metal in Various Ether-Based Electrolytes. Retrieved from [Link][10]

Sources

- 1. This compound | (MeCp)2Mg | (CH3C5H4)2Mg – Ereztech [ereztech.com]

- 2. This compound | Bis(methyl-n5-cyclopentadienyl)magnesium | C12H14Mg - Ereztech [ereztech.com]

- 3. americanelements.com [americanelements.com]

- 4. chemwhat.com [chemwhat.com]

- 5. ereztech.com [ereztech.com]

- 6. ereztech.com [ereztech.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, Structure, and Reactivity of Magnesium Pentalenides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemicalbook.com [chemicalbook.com]

- 12. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Thermal Stability and Decomposition of Bis(methylcyclopentadienyl)magnesium ((MeCp)₂Mg)

Executive Summary

Bis(methylcyclopentadienyl)magnesium, (MeCp)₂Mg, is a pivotal organometallic precursor in the semiconductor industry, primarily utilized in Metal-Organic Chemical Vapor Deposition (MOCVD) for the p-type doping of Group-III nitride materials like GaN and the deposition of magnesium-containing thin films such as MgO.[1][2] Its efficacy in these applications is fundamentally governed by its thermal behavior. A precise understanding of its thermal stability and decomposition pathways is critical for process optimization, ensuring controlled and reproducible film growth, and maintaining safety. This guide provides an in-depth analysis of the physicochemical properties, thermal stability, and decomposition mechanisms of (MeCp)₂Mg. It details the essential experimental methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), offering field-proven protocols for researchers. Furthermore, it connects these fundamental thermal properties to their practical implications in MOCVD processes and outlines critical safety considerations for handling this pyrophoric compound.

Introduction to (MeCp)₂Mg: Structure and Significance

This compound, also known as 1,1'-Dimethylmagnesocene, is an organomagnesium compound featuring a central magnesium atom in a +2 oxidation state.[1] This magnesium ion is coordinated by two methyl-substituted cyclopentadienyl (MeCp) ligands, forming a "sandwich" structure characteristic of metallocenes. The chemical formula is C₁₂H₁₄Mg.[3]

The utility of (MeCp)₂Mg as an MOCVD precursor stems from a delicate balance of properties. It possesses sufficient volatility to be transported into a reaction chamber via a carrier gas, yet it is stable enough to avoid premature decomposition in the gas lines. Upon reaching the heated substrate, it must decompose cleanly and efficiently to incorporate magnesium into the growing film.[4] This controlled decomposition is the cornerstone of its application in manufacturing advanced electronic and optoelectronic devices, including high-brightness LEDs and laser diodes.[2][5] Therefore, a rigorous characterization of its thermal limits is not merely an academic exercise but a prerequisite for robust process development.

Physicochemical and Thermal Properties

The operational parameters for using (MeCp)₂Mg are dictated by its inherent physical and chemical properties. These properties influence everything from storage and handling to its behavior within an MOCVD reactor.

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₁₄Mg | [1][3] |

| Molecular Weight | 182.55 g/mol | [1] |

| CAS Number | 40672-08-0 | [1][3][6][7] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 29.0 °C | [8] |

| Boiling Point | 84 - 86 °C @ 1 torr | [8] |

| Reactivity | Pyrophoric; reacts violently with water and air | [3][8][9] |

| Primary Application | MOCVD/ALD Precursor for Mg-doping and MgO films | [1][7] |

Assessing Thermal Stability: Core Concepts

Thermal stability refers to a material's resistance to decomposition under the influence of heat.[10] For an MOCVD precursor, the ideal thermal profile involves stability at temperatures required for sublimation and transport, followed by predictable decomposition at the substrate temperature. Two primary techniques are indispensable for characterizing this profile:

-

Thermogravimetric Analysis (TGA): This technique measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[10] For (MeCp)₂Mg, a TGA curve reveals the onset temperature of decomposition, characterized by a significant mass loss as the organic ligands are liberated and volatilize, leaving behind a non-volatile residue (typically magnesium or a magnesium compound).

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[11] It provides critical information on phase transitions. For (MeCp)₂Mg, a DSC thermogram will show an endothermic peak corresponding to its melting point (~29 °C) and subsequent peaks (either endothermic or exothermic) that correspond to decomposition events.

Experimental Methodologies for Thermal Analysis

The pyrophoric and air-sensitive nature of (MeCp)₂Mg necessitates meticulous handling under an inert atmosphere throughout the experimental process.

Protocol: Thermogravimetric Analysis (TGA)

This protocol outlines the essential steps for determining the decomposition profile of (MeCp)₂Mg. The causality behind using an inert atmosphere is to isolate the thermal decomposition from oxidative pathways, which would occur in the presence of air and are not representative of the MOCVD reactor environment.

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: Transfer the TGA instrument's sample pan and the (MeCp)₂Mg container into a nitrogen or argon-filled glovebox (<1 ppm O₂, <1 ppm H₂O).

-

Sample Loading: Place approximately 2-5 mg of (MeCp)₂Mg into the TGA pan. Accurately record the initial mass. The small sample size ensures uniform heating and minimizes thermal lag.

-

Instrument Sealing: Seal the loaded pan in an airtight container for transfer from the glovebox to the TGA instrument.

-

Instrument Setup: Quickly load the sample onto the TGA balance, immediately sealing the furnace chamber.

-

Purging: Purge the TGA furnace with high-purity inert gas (e.g., Nitrogen at 50-100 mL/min) for at least 30 minutes to eliminate any residual air that entered during sample loading.

-

Thermal Program:

-

Equilibrate the sample at a temperature just below its melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min or 20 °C/min, up to a final temperature where decomposition is complete (e.g., 600 °C).[12]

-

-

Data Analysis: Plot the percentage of mass remaining versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins.

Caption: TGA experimental workflow for (MeCp)₂Mg.

Protocol: Differential Scanning Calorimetry (DSC)

This protocol is designed to identify phase transitions and the enthalpy of decomposition. The use of hermetically sealed pans is critical; it prevents mass loss due to evaporation before the decomposition temperature is reached, which would otherwise create a misleading endothermic signal and invalidate the results.[12]

Step-by-Step Methodology:

-

Inert Atmosphere Preparation: As with TGA, all sample handling must occur within a glovebox.

-

Sample Encapsulation: Place 1-3 mg of (MeCp)₂Mg into an aluminum DSC pan. Place a lid on the pan and hermetically seal it using a sample press. This containment is the self-validating step ensuring that all observed thermal events are due to transitions, not evaporation.

-

Instrument Setup: Place the sealed sample pan and an identical, empty, sealed reference pan into the DSC cell.

-

Purging: Purge the DSC cell with inert gas (e.g., Nitrogen at 20-50 mL/min).

-

Thermal Program:

-

Equilibrate the cell at a low temperature (e.g., 0 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) through the melting point and up to the decomposition region (e.g., 400 °C).

-

-

Data Analysis: Plot the heat flow versus temperature. Identify the endothermic peak for melting and any subsequent endothermic or exothermic peaks associated with decomposition.

Caption: DSC experimental workflow for (MeCp)₂Mg.

Decomposition Pathway and Mechanisms

Under inert thermal conditions, the decomposition of (MeCp)₂Mg is expected to proceed via the cleavage of the bond between the magnesium atom and the cyclopentadienyl rings, which is the most labile bond in the molecule. The process likely involves a homolytic cleavage mechanism.

Proposed Decomposition Steps:

-

Initiation: At elevated temperatures, the Mg-Cp bond breaks, generating a methylcyclopentadienyl radical (MeCp•) and a magnesium-centered radical. (MeCp)₂Mg → (MeCp)Mg• + MeCp•

-

Propagation: The remaining (MeCp)Mg• species is also unstable and quickly decomposes. (MeCp)Mg• → Mg(s) + MeCp•

-

Termination/Byproduct Formation: The highly reactive MeCp• radicals can undergo various subsequent reactions, such as dimerization to form bis(methylcyclopentadienyl) species, or further fragmentation and rearrangement to produce a complex mixture of hydrocarbon byproducts.

The ultimate non-volatile product in an inert atmosphere is expected to be elemental magnesium. In an MOCVD process for GaN doping, the presence of ammonia (NH₃) introduces a competing chemical reaction pathway, where (MeCp)₂Mg can form adducts with NH₃, which can condense on cooler reactor surfaces if not properly managed.[5]

Caption: Proposed thermal decomposition pathway for (MeCp)₂Mg.

Implications for MOCVD Applications

The thermal properties of (MeCp)₂Mg directly translate to process parameters in an MOCVD reactor.

-

Precursor Delivery: The volatility (related to its boiling point) dictates the bubbler temperature and carrier gas flow rate required to transport a sufficient and stable concentration of the precursor to the reactor. The bubbler must be heated enough to generate adequate vapor pressure but kept well below the decomposition temperature to ensure the precursor arrives at the substrate intact.

-

Deposition Window: The decomposition temperature, as determined by TGA, defines the minimum substrate temperature required for magnesium incorporation. The process window is the temperature range between the minimum required for efficient decomposition on the substrate and the temperature at which undesirable gas-phase reactions become significant.

-

Film Purity: A clean decomposition mechanism is essential. The formation of stable, non-volatile hydrocarbon byproducts can lead to carbon incorporation in the grown film, which can degrade its electronic and optical properties.[4]

Safety and Handling Considerations

(MeCp)₂Mg is a hazardous material requiring strict handling protocols. Its primary hazards are:

-

Pyrophoricity: The compound can ignite spontaneously upon exposure to air.[8]

-

Water Reactivity: It reacts violently with water and other protic sources (like alcohols), releasing flammable gases.[3][9]

-

Corrosivity: It can cause severe skin burns and eye damage.[3][8]

Mandatory Handling Procedures:

-

All handling must be performed under a dry, inert atmosphere (glovebox or Schlenk line).[1]

-

Store in airtight containers under nitrogen or argon, and under refrigeration (recommended 2–8 °C).[8][9]

-

Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.

Conclusion

The thermal stability and decomposition of (MeCp)₂Mg are defining characteristics that underpin its successful use as an MOCVD precursor. Through systematic analysis using TGA and DSC, researchers and process engineers can establish a precise thermal profile, enabling the development of a robust and repeatable deposition process window. Understanding the decomposition mechanism provides insight into potential byproduct formation and its impact on material quality. Adherence to stringent safety protocols is non-negotiable due to the compound's pyrophoric and reactive nature. This comprehensive understanding allows for the full exploitation of (MeCp)₂Mg's potential in fabricating next-generation semiconductor devices.

References

-

Ereztech. (n.d.). This compound | (MeCp)2Mg. Retrieved from [Link]

-

MOCVD Precursor Encyclopedia. (n.d.). Mg Cyclopentadienyls. Retrieved from [Link]

- Coltrin, M. E., & Mitchell, C. C. (2005). Method for improving Mg doping during group-III nitride MOCVD. U.S. Patent No. 7,449,404 B1. Washington, DC: U.S. Patent and Trademark Office.

-

Ereztech LLC. (2023). Safety Data Sheet: this compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2021). Supplementary material Methods Differential scanning calorimetry (DSC) was performed to monitor the effect of heating on the pha. Retrieved from [Link]

-

MDPI. (2022). Atomic Layer Deposition of MgO Using Bis(ethylcyclopentadienyl)magnesium and H₂O. Retrieved from [Link]

-

AZoNano. (2013). Applications of Metal Cyclopentadienyl CVD/ALD Precursors. Retrieved from [Link]

-

Dockweiler Chemicals. (n.d.). This compound – (MCp)2Mg. Retrieved from [Link]

-

NETZSCH-Gerätebau GmbH. (n.d.). Thermogravimetric Analyzer (TGA). Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermogravimetric analysis (dTGA) thermal decomposition data of MgCO3.xH2O under an N2 purge gas. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Intatrade Chemicals. (n.d.). This compound CAS: 40672-08-0 Formula: C12H14Mg. Retrieved from [Link]

-

TA Instruments. (n.d.). Interpreting Unexpected Events and Transitions in DSC Results. Retrieved from [Link]

-

National Institutes of Health. (2014). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from [Link]

-

Universities Space Research Association. (2023). Investigating Multicomponent Salt Systems Relevant to Mars: DSC Analysis of MgCl₂-Mg(ClO₄)₂-H₂O. Retrieved from [Link]

-

Mettler Toledo. (2000). Interpreting DSC curves Part 1: Dynamic measurements. Retrieved from [Link]

-

Penn State Materials Research Institute. (n.d.). Thermal Analysis. Retrieved from [Link]

-

Ereztech LLC. (2023). Safety Data Sheet: Bis(ethylcyclopentadienyl)magnesium. Retrieved from [Link]

Sources

- 1. This compound | (MeCp)2Mg | (CH3C5H4)2Mg – Ereztech [ereztech.com]

- 2. Mg Cyclopentadienyls | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 3. CAS:40672-08-0 | this compound » Intatrade Chemicals - Manufacturer of high quality chemicals [autoconfig.intatrade.de]

- 4. azonano.com [azonano.com]

- 5. US7449404B1 - Method for improving Mg doping during group-III nitride MOCVD - Google Patents [patents.google.com]

- 6. This compound | 40672-08-0 [chemicalbook.com]

- 7. This compound – (MCp)2Mg | DOCKWEILER CHEMICALS [dockchemicals.com]

- 8. ereztech.com [ereztech.com]

- 9. ereztech.com [ereztech.com]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eng.uc.edu [eng.uc.edu]

Introduction: The Significance of the Methylcyclopentadienyl Ligand and its Vibrational Fingerprints

An In-Depth Technical Guide to the Vibrational Spectroscopy of Methylcyclopentadienyl Ligands

The cyclopentadienyl (Cp) ligand and its substituted derivatives are cornerstones of modern organometallic chemistry, celebrated for their ability to form stable, versatile "sandwich" and "half-sandwich" complexes with a vast array of transition metals.[1][2] Among these derivatives, the methylcyclopentadienyl (Cp') ligand (CH₃C₅H₄) offers a subtle yet powerful modification to the parent Cp ring. The addition of a methyl group alters the ligand's steric profile and, more importantly, its electronic properties through an electron-donating inductive effect.[3] These modifications have a profound impact on the reactivity, selectivity, and stability of the resulting metal complexes, making them crucial in fields ranging from industrial catalysis to materials science and drug development.[1][3]

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, stands as an indispensable tool for the characterization of these M-Cp' complexes. It provides a direct, non-destructive probe into the molecular structure, the nature of the metal-ligand bond, and the electronic environment of the complex.[4] Each vibrational mode acts as a sensitive reporter, shifting in frequency in response to changes in metal identity, oxidation state, or the presence of other ligands.[5][6] This guide, intended for researchers and drug development professionals, serves as a technical exploration into the vibrational spectroscopy of the methylcyclopentadienyl ligand. It moves beyond a simple listing of frequencies to explain the causality behind spectral features, providing field-proven insights into experimental design and data interpretation.

Part 1: Theoretical Foundations of Cp' Vibrational Modes

Understanding the vibrational spectrum of a methylcyclopentadienyl complex begins with a grasp of the fundamental motions of the atoms. The introduction of a methyl group to the C₅ ring reduces the high D₅h symmetry of a free Cp anion, breaking the degeneracy of many vibrational modes and leading to more complex, but also more informative, spectra. The vibrations can be broadly categorized into three groups: internal ring modes, methyl group modes, and metal-ligand skeletal modes.

Key Vibrational Mode Categories:

-

Cp' Ring Modes: These are vibrations largely confined to the five-membered ring. They include C-C stretching vibrations, in-plane and out-of-plane C-H bending (wagging), and the symmetric "breathing" mode of the entire ring. These modes are particularly sensitive to the strength of the π-bonding with the metal center.[4]

-

Methyl Group Modes: These vibrations are localized on the -CH₃ substituent. They consist of symmetric and asymmetric C-H stretching, as well as symmetric (umbrella) and asymmetric C-H deformation (bending) modes.[5][7] While sometimes overlapping with ring modes, their identification is crucial for confirming the ligand's identity.

-

Metal-Ligand Skeletal Modes: Occurring at lower frequencies (typically < 600 cm⁻¹), these modes involve the motion of the entire Cp' ring relative to the metal atom. The most significant are the M-Cp' stretching vibration, which directly reflects the metal-ring bond strength, and the M-Cp' tilting mode.[4] Raman spectroscopy is often particularly effective for identifying these symmetric skeletal modes.

Caption: Key vibrational mode categories for a coordinated Cp' ligand.

Part 2: Interpreting the Vibrational Spectra of M-Cp' Complexes

A vibrational spectrum is more than a collection of peaks; it is a detailed electronic and structural report. The precise frequency of each mode is dictated by the force constant of the bonds involved and the masses of the atoms. In M-Cp' complexes, these are modulated by a number of interconnected factors.

The Causality Behind Spectral Shifts:

-

Influence of the Central Metal and Oxidation State: The nature of the metal is paramount. More electron-rich, less electronegative metals engage in stronger π-backbonding with the Cp' ligand's π* orbitals. This strengthens the M-Cp' bond, increasing the frequency of the M-Cp' stretching mode. Conversely, it populates antibonding orbitals on the ring, slightly weakening the internal C-C bonds and causing a redshift (shift to lower frequency) of the C-C stretching modes. Oxidation of the metal center withdraws electron density from the ring, weakening the metal-ligand bond and causing a significant shift of fingerprint modes to lower frequencies.[5][7]

-

Effect of Methyl Substitution (Cp' vs. Cp): The electron-donating nature of the methyl group increases the electron density on the Cp' ring compared to an unsubstituted Cp ligand.[3] This enhanced electron density strengthens the M-Cp' bond, leading to a higher frequency for the M-Cp' stretching vibration. This effect is a key diagnostic for distinguishing between Cp and Cp' complexes. The breaking of symmetry also allows vibrational modes that are IR-inactive in symmetric M(Cp)₂ complexes to become IR-active.

-

Influence of Co-Ligands: Other ligands on the metal center compete for electron density. Strong π-acceptor ligands, like carbonyl (CO) or nitrosyl (NO), withdraw electron density from the metal, which in turn reduces the back-donation to the Cp' ring.[8] This weakens the M-Cp' bond (lowering its stretching frequency) and strengthens the internal C-C bonds of the ring (increasing their stretching frequencies). Conversely, strong electron-donating ligands like phosphines have the opposite effect.[9]

Caption: Key factors influencing the vibrational frequencies of a Cp' ligand.

Data Presentation: Characteristic Vibrational Frequencies

The following table summarizes typical frequency ranges for key vibrational modes in cyclopentadienyl and methylcyclopentadienyl complexes, providing a baseline for spectral assignment. Note that these are approximate ranges and can vary significantly based on the factors discussed above.

| Vibrational Mode | Ligand | Typical Frequency Range (cm⁻¹) | Primary Technique | Notes |

| C-H Stretching (ring) | Cp/Cp' | 3100 - 3050 | IR / Raman | Aromatic C-H stretch region. |

| C-H Stretching (methyl) | Cp' | 2980 - 2850 | IR / Raman | Aliphatic C-H stretch region; diagnostic for the methyl group. |

| C-C Stretching (ring) | Cp/Cp' | 1450 - 1400 | IR / Raman | Sensitive to metal back-donation; shifts to lower frequency with increased back-donation. |

| C-H In-Plane Bending | Cp/Cp' | 1100 - 1000 | IR | Often appear as sharp, distinct bands.[7] |

| C-H Out-of-Plane Bending | Cp/Cp' | ~800 | IR (Strong) | A very intense and characteristic band for η⁵-Cp coordination. |

| Ring Breathing (symmetric) | Cp/Cp' | ~1100 | Raman (Strong) | Often the most intense band in the Raman spectrum of metallocenes. |

| M-Cp' Stretching (symmetric) | Cp' | 500 - 300 | Raman (Strong) | Directly correlates with the M-Cp' bond strength. |

| M-Cp' Tilting | Cp/Cp' | 400 - 200 | IR / Raman | Involves the rocking of the ring with respect to the metal. |

Part 3: Experimental Protocols for Spectroscopic Analysis

Acquiring high-quality, reproducible vibrational spectra is paramount. The choice between IR and Raman spectroscopy is often complementary; the selection rules for the techniques differ, meaning a vibration that is weak or inactive in one may be strong in the other. For centrosymmetric molecules, the rule of mutual exclusion applies, where no vibration can be both IR and Raman active.

Caption: Experimental workflow for vibrational analysis of M-Cp' complexes.

Methodology 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is excellent for observing vibrations that involve a change in the molecule's dipole moment, such as C-H bending and asymmetric stretching modes.

Step-by-Step Protocol (Solid State - KBr Pellet):

-

Preparation: Ensure all equipment (agate mortar, pestle, pellet press) is scrupulously dry. Humidity can introduce broad O-H bands that obscure the spectrum.

-

Sample Grinding: Weigh out approximately 1-2 mg of the M-Cp' complex and ~200 mg of dry, spectroscopy-grade potassium bromide (KBr). Grind the two components together in the agate mortar for 3-5 minutes until a fine, homogeneous powder is obtained. Expertise & Experience Insight: Incomplete mixing is a primary source of poor-quality spectra with sloping baselines and low signal-to-noise. The goal is to disperse the sample molecules within the transparent KBr matrix.

-

Pellet Pressing: Transfer the powder to the die of a hydraulic press. Apply pressure (typically 7-10 tons) for 2-3 minutes. Trustworthiness Insight: A well-pressed pellet should be translucent or transparent. An opaque or cloudy pellet indicates insufficient grinding, moisture, or inadequate pressure, and will scatter IR radiation, compromising the spectrum.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder. Purge the sample compartment with dry nitrogen or air to minimize atmospheric H₂O and CO₂ interference.

-

Parameter Selection:

-

Scan Range: 4000 - 400 cm⁻¹ (for mid-IR).

-

Resolution: 4 cm⁻¹ is sufficient for most routine characterization.

-

Scans: Co-add 32 or 64 scans to achieve a good signal-to-noise ratio.

-

-

Background Collection: Collect a background spectrum of the empty, purged sample compartment before running the sample. The instrument software will automatically ratio the sample spectrum against this background to produce the final absorbance spectrum.

-

Data Processing: Perform a baseline correction to ensure all peaks originate from zero absorbance. Use the software's peak-picking tool to identify the precise wavenumber of each vibrational band.

Methodology 2: Fourier-Transform (FT)-Raman Spectroscopy

FT-Raman is ideal for observing vibrations that involve a change in polarizability. It excels at detecting symmetric, non-polar vibrations like ring breathing and M-Cp' stretching modes, which are often weak in the IR spectrum.

Step-by-Step Protocol (Solid State - Powder):

-

Sample Preparation: Place a small amount (5-10 mg) of the crystalline M-Cp' complex into a glass NMR tube or a small aluminum sample cup. Expertise & Experience Insight: The choice of laser is critical. Organometallic complexes are often colored and can absorb the laser energy, leading to fluorescence or sample decomposition. A 1064 nm Nd:YAG laser is standard for FT-Raman as it minimizes these issues compared to visible lasers.

-

Instrument Setup: Place the sample in the spectrometer's sample holder.

-

Parameter Selection:

-

Laser Power: Start with a low laser power (e.g., 50 mW) and increase it gradually if the signal is weak. Excessive power can burn the sample.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 128 or more scans, as the Raman effect is inherently weaker than IR absorption.

-

-

Data Acquisition: Collect the spectrum. The instrument will collect the scattered light and perform the Fourier transform to generate the Raman spectrum, plotted as intensity versus Raman shift (in cm⁻¹).

-

Data Processing: A baseline correction may be necessary to remove any residual fluorescence background. Identify and label the peak positions. Compare the resulting Raman spectrum with the IR spectrum to gain a complete vibrational picture of the molecule.

References

- N/A. Vibrational spectra of ferrocene, ferrocene-containing polymers and their oxidized compounds - Semantic Scholar.

- N/A. (PDF) Vibrational spectra of ferrocene, ferrocene-containing polymers and their oxidized compounds - ResearchGate.

- Lippincott, E., & Nelson, R. (1953). The vibrational spectra and structure of ferrocene and ruthenocene - Semantic Scholar. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- N/A. Infrared and Raman bands of cyclopentadienyl ligands as indicators of electronic configuration of metal centers in metallocenes | Request PDF - ResearchGate.

- Adams, D. M., & Squire, A. (1973). Reassignment of the vibrational spectra of π-cyclopentadienyl- and methyl-π-cyclopentadienyl-manganese tricarbonyl. Journal of Organometallic Chemistry.

- Mishra, S. (2017). Synthesis and reactivity of cyclopentadienyl based organometallic compounds and their electrochemical and biological properties - ethesis.

- N/A. (N/A). Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)

- N/A. (N/A). Vibrational spectroscopic and force field studies of (η>5>-Cp)ML>3>-type complexes (M=Mn, Re; L=CO, O) - Technical University of Munich. Journal of Organometallic Chemistry.

- Adams, D. M., & Squire, A. (1973). Reassignment of the vibrational spectra of π-cyclopentadienyl- and methyl-π-cyclopentadienyl-manganese tricarbonyl | Semantic Scholar. Journal of Organometallic Chemistry.

- N/A. (N/A). Vibrational spectra and structure of the cyclopentadienyl-anion (Cp>->), the pentamethylcyclopentadienyl-anion (Cp>->) and of alkali metal cyclopentadienyls CpM and CpM (M=Li, Na, K) - Technische Universität München.

- N/A. (2023). Ferrocene and Its Derivatives: Celebrating the 70th Anniversary of Its Discovery - MDPI. Inorganics.

- N/A. (2024). Pagodane—Solution and Solid-State Vibrational Spectra - MDPI.

- N/A. (N/A). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PubMed Central.

- N/A. (2016). Vibrational Study of (η 5 -Cyclopentadienyl)metal Complexes - ACS Figshare.

- N/A. Methylcyclopentadienyl manganese tricarbonyl(12108-13-3) Raman spectrum - ChemicalBook.

- De La Cruz, C., & Sheppard, N. (2011). A structure-based analysis of the vibrational spectra of nitrosyl ligands in transition-metal coordination complexes and clusters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

- N/A. (N/A).

- Meuwly, M. (2022). Computational Vibrational Spectroscopy. arXiv.

- Meuwly, M. (2022). (PDF) Computational Vibrational Spectroscopy - ResearchGate.

- Meuwly, M. (N/A).

Sources

- 1. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]

- 2. Ferrocene and Its Derivatives: Celebrating the 70th Anniversary of Its Discovery | MDPI [mdpi.com]

- 3. Correlating Reactivity and Selectivity to Cyclopentadienyl Ligand Properties in Rh(III)-Catalyzed C-H Activation Reactions: an Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Item - Vibrational Study of (η5-Cyclopentadienyl)metal Complexes - American Chemical Society - Figshare [acs.figshare.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A structure-based analysis of the vibrational spectra of nitrosyl ligands in transition-metal coordination complexes and clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Researcher's In-Depth Technical Guide to Quantum Chemical Calculations for Magnesocene Derivatives

Abstract

Magnesocene, the s-block analogue of ferrocene, presents a unique electronic structure that has long fueled debate regarding its bonding characteristics—a delicate balance between ionic and covalent contributions.[1][2] This guide provides a comprehensive, in-depth technical framework for researchers, scientists, and drug development professionals on performing and interpreting quantum chemical calculations for magnesocene and its derivatives. We will move beyond a simple recitation of methods to provide a causal understanding of methodological choices, ensuring a self-validating and robust computational protocol. This document is designed to be a practical and authoritative resource, grounded in field-proven insights and supported by extensive references to the primary literature.

Introduction: The Enigmatic Bonding of Magnesocene

Magnesocene, Mg(η⁵-C₅H₅)₂, is a fascinating organometallic sandwich compound whose structural and electronic properties diverge significantly from its more famous d-block counterparts like ferrocene.[1] Unlike transition metal metallocenes, Hartree-Fock calculations have demonstrated that the Mg 3d orbitals play a negligible role in the metal-ring bonding. Instead, the interaction is primarily governed by the promotion of the two 3s electrons to the 3pₓ,ᵧ orbitals for favorable interaction with the cyclopentadienyl (Cp) π system, with some stabilization from back-donation from the Cp rings to the Mg 3s orbital.[1] This results in a comparatively weaker metal-ring bond and a subject of ongoing investigation.[1][2]

The conformation of the Cp rings in magnesocene is also a subtle but important structural feature, with a staggered (D₅d point group) conformation observed in the solid state and an eclipsed (D₅h point group) conformation in the gas phase.[1] These nuances in structure and bonding make magnesocene and its derivatives prime candidates for theoretical investigation, with applications ranging from chemical vapor deposition to electrolytes in next-generation magnesium-ion batteries.[1][3][4] This guide will equip you with the necessary knowledge to computationally probe these systems with accuracy and confidence.

Foundational Principles: Selecting the Right Theoretical Toolkit

The reliability of any quantum chemical calculation hinges on the judicious selection of the theoretical method and basis set.[5] This choice is not arbitrary but is dictated by the specific chemical question being addressed and the desired balance between computational cost and accuracy.

The Workhorse of Organometallic Chemistry: Density Functional Theory (DFT)